molecular formula C7H6BrF B1266451 3-Bromo-4-fluorotoluene CAS No. 452-62-0

3-Bromo-4-fluorotoluene

Cat. No. B1266451
CAS RN: 452-62-0
M. Wt: 189.02 g/mol
InChI Key: QLRKALMVPCQTMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-bromo-4-fluorotoluene typically involves the Ullmann coupling reaction, which is a method used to form carbon-carbon bonds between two aromatic compounds. For instance, the synthesis of 4-fluoro-3-phenoxytoluene, a related compound, is achieved by the Ullmann coupling reaction of 3-bromo-4-fluorotoluene and phenol, yielding an 88% product with high purity. This process demonstrates the compound's reactivity and utility in forming new chemical bonds under specific conditions (Zhao Wenxian, Wang De-kun, & Z. Yanli, 2004).

Molecular Structure Analysis

The molecular structure of 3-bromo-4-fluorotoluene and related compounds has been extensively studied using various spectroscopic and analytical techniques. X-ray crystallography, IR, NMR, and MS are common methods used to confirm the structure of synthesized compounds. For example, the structure of a closely related compound, 9-bromo-2-fluoro-8-[ethyl, (E)-2-propenoate-3-yl]-6,7-dihydro-5H-benzocycloheptene, was elucidated through X-ray, IR, 1H NMR, 13C NMR, GC–MS, and elemental analysis, highlighting the precision of these techniques in structural determination (M. Silveira, Erin E. Templet, & F. Fronczek, 2011).

Chemical Reactions and Properties

3-Bromo-4-fluorotoluene undergoes various chemical reactions, demonstrating its versatility as a building block in organic synthesis. One notable reaction is its involvement in the formation of 3-fluoro-4-hexylthiophene through a synthetic route that includes perbromination followed by bromine/fluorine exchange. This process illustrates the compound's potential for modifying electronic properties of conjugated polythiophenes (Frédéric Gohier, P. Frère, & J. Roncali, 2013).

Scientific Research Applications

Synthesis Applications

Chemical Property Studies

  • Vapor Phase Oxidation: Investigating the vapor phase oxidation of 4-fluorotoluene using vanadia-titania catalysts offers insights into moderate conversion and selectivity for 4-fluorobenzaldehyde (S. Maurya et al., 2005).
  • Thermodynamic Properties: Analysis of thermodynamic data for 4‐fluorotoluene, including heat capacity, fusion heat, and vapor pressure, contributes to the understanding of its chemical thermodynamic properties (D. W. Scott et al., 1962).

Environmental and Biological Research

  • Fungal Metabolism of Toluene: Research on the catabolism of toluene by fungi, using fluorotoluenes like 3-fluorotoluene, helps understand the metabolic pathways and potential environmental applications (F. Prenafeta-Boldú et al., 2001).
  • Study of Internal Rotation: Investigating the internal rotation in 3-fluorotoluene enhances understanding of its structural and spectroscopic characteristics (K. Nair et al., 2020).

Safety And Hazards

3-Bromo-4-fluorotoluene is considered hazardous. It is classified as a flammable liquid, skin irritant, eye irritant, and may cause respiratory irritation . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-bromo-1-fluoro-4-methylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrF/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRKALMVPCQTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196420
Record name 3-Bromo-4-fluorotoluene
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Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Bromo-4-fluorotoluene

CAS RN

452-62-0
Record name 2-Bromo-1-fluoro-4-methylbenzene
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Record name 3-Bromo-4-fluorotoluene
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Record name 3-Bromo-4-fluorotoluene
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Record name 3-bromo-4-fluorotoluene
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Record name 3-BROMO-4-FLUOROTOLUENE
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Synthesis routes and methods I

Procedure details

A solution of 160 g of bromine in 60 ml of glacial acetic acid was added all at once to a solution of 110 g of 4-fluorotoluene in 40 ml of glacial acetic acid, to which 1.1 g of iron powder and 1.1 g of iodine had been added. The initially exothermic reaction was kept at 25° C. to 27° C., first by cooling with water and then with warm water. The mixture was subsequently stirred at the above temperature for 3 hours, the glacial acetic acid and unreacted 4-fluorotoluene were then distilled off in vacuo and a mixture consisting of 3-bromo-4-fluorotoluene (57%), 2-bromo-4-fluorotoluene (41.9%) and dibromo-4-fluorotoluene (1.1%) was subsequently distilled off under 20 mbars and between 65° C. and 85° C. 8 g of residue remained. The monobrominated isomers were separated by distillation on a column. 21.5 g of 2-bromo-4-fluorotoluene (boiling point: 176°-8° C. (normal pressure)) and 28.5 g of 3-bromo-4-fluorotoluene (boiling point 184°-5° C. (normal pressure)) were obtained.
Quantity
160 g
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reactant
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110 g
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60 mL
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40 mL
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solvent
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1.1 g
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1.1 g
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Synthesis routes and methods II

Procedure details

A solution of 160 g of bromine in 60 ml of glacial acetic acid was added, in the course of 3 hours, to a solution of 110 g of 4-fluorotoluene in 40 ml of glacial acetic acid, to which 1.1 g of iron powder and 1.1 g of iodine had been added. The initially exothermic reaction was kept at 25° C. to 27° C., first by cooling with water and then with warm water. The mixture was subsequently stirred at the above temperature for 8 hours, the glacial acetic acid and unreacted 4-fluorotoluene were then distilled off under normal pressure up to a temperature of 120° C. and a mixture consisting of 3-bromo-4-fluorotoluene (62%), 2-bromo-4-fluorotoluene (32%) and dibromo-4-fluorotoluene (5%) was subsequently distilled off under 20 mbars and between 65° C. and 85° C. 34 g of residue remained. The monobrominated isomers were separated by distillation on a column. 12.7 g of 2-bromo-4-fluorotoluene (boiling point: 176°-8° C. (normal pressure), nD20 : 1.5260) and 24.5 g of 3-bromo-4-fluorotoluene (boiling point: 184°-5° C., (normal pressure), nD20 : 1.5303) were obtained.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
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Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
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solvent
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Quantity
40 mL
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solvent
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-fluorotoluene
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3-Bromo-4-fluorotoluene
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3-Bromo-4-fluorotoluene
Reactant of Route 4
3-Bromo-4-fluorotoluene
Reactant of Route 5
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Reactant of Route 6
3-Bromo-4-fluorotoluene

Citations

For This Compound
29
Citations
G Vaidyanathan, DJ Affleck… - Bioconjugate chemistry, 1996 - ACS Publications
… To a solution of 3-bromo-4-fluorotoluene (5 g, 26.5 mmol) in dry THF (65 mL), cooled in a dry ice/ether bath, was gradually added 16.5 mL of 1.6 M n-butyllithium in hexanes. After the …
Number of citations: 20 pubs.acs.org
D Robertson - The Journal of Organic Chemistry, 1959 - ACS Publications
… 3-Bromo-4-fluorotoluene (75.6 g.), ammonium hydroxide (220 g., 27.5% NH3) and cuprous oxide (6.5 g.) were … Unreacted 3-bromo-4-fluorotoluene was …
Number of citations: 2 pubs.acs.org
L Pu, RH Grubbs - The Journal of Organic Chemistry, 1994 - ACS Publications
… When 3-bromo4-fluorotoluene was used as the benzyne precursor, 6-methyl-l,2,3,4-tetrahydro-2,3-(benzylidenedioxy)-l,4ethenonaphthalene (4) was isolated in 78% yield. For- …
Number of citations: 16 pubs.acs.org
PF Tseki - 1988 - mspace.lib.umanitoba.ca
… 3-Bromo-4-fluorotoluene and 3,4-dimethylfluorobenzene came from pierce Chemical Company, 2,4-difluo¡otoluene came from Fairfield Chemical Company, and 2-bromo-4-…
Number of citations: 5 mspace.lib.umanitoba.ca
H Tanida, R Muneyuki, T Tsuji - Bulletin of the Chemical Society of …, 1964 - journal.csj.jp
Bicyclo [2, 2, 1] heptane and the compounds with this skeleton have received wide attention in the past few years. They have been employed so often as a suitable model for developing …
Number of citations: 25 www.journal.csj.jp
R Muneyuki, H Tanida - The Journal of Organic Chemistry, 1966 - ACS Publications
… generated from 3-bromo-4fluorotoluene (2b), 2-bromo-4-chlorofluorobenzene (2c), 2-bromo-l,4-difluorobenzene (2d), and 4-bromo-3-iodoanisole (2e), respectively, were …
Number of citations: 33 pubs.acs.org
GJP Augustijn, EC Kooyman… - Recueil des Travaux …, 1963 - Wiley Online Library
Relative rates of aluminium bromide catalyzed debromination of bromobenzenes have been determined by competition runs at room temperature. Ortho‐halo‐substituents have an …
Number of citations: 19 onlinelibrary.wiley.com
R Wasylishen, T Schaefer - Canadian Journal of Chemistry, 1971 - cdnsciencepub.com
… = 1.28 t 0.07 HZ while preliminary analyses of 2-nitro-4-fluorotoluene and of 3-bromo-4-fluorotoluene in this laboratory show that JPFsCH3 …
Number of citations: 23 cdnsciencepub.com
K Naumann, K Naumann - Synthetic Pyrethroid Insecticides: Chemistry …, 1990 - Springer
… Several proposals for making 3-bromo-4-fluorotoluene 291, -benzaldehyde 290 or -benzoic acid are matter of patent applications. The next Reaction schemes 207/208 outline the …
Number of citations: 1 link.springer.com
E Topp, MH Akhtar - Applied and environmental microbiology, 1991 - Am Soc Microbiol
3-Phenoxybenzoate is a transient metabolite from the breakdown of a number of pyrethroid insecticides in soil. In this study, we identified and characterized a bacterium which could …
Number of citations: 44 journals.asm.org

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